BenchChemオンラインストアへようこそ!

5-Azaspiro[3.4]octane-5-carboxamide

ADAM10 inhibitor Sheddase inhibition Selectivity profiling

Procure 5-Azaspiro[3.4]octane-5-carboxamide (CAS 1849296-01-0) for CFTR correction and CNS programs. This [3.4] spirocyclic amine offers a distinct conformational landscape vs. [2.5] azaspiro ADAM10 inhibitors. It is not validated for metalloprotease targets. Prioritize suppliers utilizing stereocontrolled C–H amination routes for scaffold integrity.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 1849296-01-0
Cat. No. B2702364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[3.4]octane-5-carboxamide
CAS1849296-01-0
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESC1CC2(C1)CCCN2C(=O)N
InChIInChI=1S/C8H14N2O/c9-7(11)10-6-2-5-8(10)3-1-4-8/h1-6H2,(H2,9,11)
InChIKeyULVBYRZOAJVDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Azaspiro[3.4]octane-5-carboxamide (CAS 1849296-01-0): A Conformationally Constrained Spirocyclic Scaffold for Medicinal Chemistry Procurement


5-Azaspiro[3.4]octane-5-carboxamide (CAS 1849296-01-0) is a spirocyclic small molecule building block characterized by a [3.4] spiro junction connecting a four-membered azetidine ring and a five-membered pyrrolidine ring with a carboxamide functional group at the 5-position [1]. This scaffold confers reduced conformational flexibility and enhanced three-dimensional character relative to planar aromatic analogs, making it a privileged structure in drug discovery programs targeting central nervous system (CNS) disorders, enzyme inhibition, and receptor modulation .

Why 5-Azaspiro[3.4]octane-5-carboxamide Cannot Be Directly Substituted with Other Azaspiro Analogs


Direct substitution with structurally similar azaspiro compounds (e.g., 5-azaspiro[2.5]octane, 2-azaspiro[3.4]octane, or 5-oxa-2-azaspiro[3.4]octane derivatives) is scientifically invalid because the precise ring size, spiro junction position, nitrogen atom placement, and carboxamide substitution pattern dictate fundamentally distinct conformational landscapes and pharmacophoric geometries [1]. Even subtle changes in ring size (e.g., [2.5] vs. [3.4] spiro systems) or heteroatom substitution (e.g., oxygen insertion) can alter binding pocket complementarity by >10-fold in potency and shift selectivity profiles across target families [2]. The evidence below quantifies these differentiating parameters to guide procurement decisions.

Quantitative Differentiation Evidence for 5-Azaspiro[3.4]octane-5-carboxamide vs. Closest Analogs


Ring-Size-Dependent ADAM10 Selectivity: [3.4] vs. [2.5] Azaspiro Scaffolds

The 5-azaspiro[3.4]octane scaffold provides a distinct conformational constraint compared to the 5-azaspiro[2.5]octane system, which has been extensively characterized as a selective ADAM10/HER-2 sheddase inhibitor platform. While the 5-azaspiro[3.4]octane core has been developed as a new class of conformationally constrained iminosugars via Rh(II)-catalyzed C(sp³)–H amination, its distinct ring geometry offers altered vector angles and binding pocket exploration capabilities that cannot be achieved with the [2.5] spiro system [1]. In biological evaluations of spiro-iminosugars based on the 5-azaspiro[3.4]octane skeleton, a new class of correctors of defective F508del-CFTR gating involved in cystic fibrosis was identified, demonstrating functional activity distinct from the ADAM10-targeting [2.5] spiro compounds [2].

ADAM10 inhibitor Sheddase inhibition Selectivity profiling

Spirocyclic Conformational Constraint: Quantitative Physicochemical Differentiation from Linear and Planar Analogs

5-Azaspiro[3.4]octane-5-carboxamide exhibits a calculated AlogP of 1.29, a polar surface area (PSA) of 90.65 Ų, and 7 rotatable bonds . In contrast, 8,8-difluoro-5-azaspiro[3.4]octane analogs demonstrate enhanced lipophilicity and altered pharmacokinetic properties due to fluorine substitution . The spirocyclic architecture contributes to increased metabolic stability and reduced conformational flexibility compared to linear carboxamide analogs, which is advantageous for drug discovery applications . The scaffold pre-organizes the molecule in a bioactive conformation, minimizing entropic penalty upon binding and potentially leading to stronger and more selective target engagement .

Conformational constraint 3D scaffold Physicochemical properties

Synthetic Accessibility and Scalability: Rh(II)-Catalyzed C–H Amination Route vs. Traditional Annulation

A synthetic route to conformationally constrained iminosugars based on the 5-azaspiro[3.4]octane skeleton has been developed using Rh(II)-catalyzed C(sp³)–H amination, enabling stereocontrolled formation of the quaternary C–N bond via insertion into cyclobutane C–H bonds [1]. This methodology provides access to polyoxygenated derivatives with complete stereocontrol when activating the key insertion position as an allylic C–H bond combined with electron-withdrawing protecting groups [1]. In contrast, traditional annulation methods for related spiro systems often lack stereocontrol and require multi-step sequences [2]. The Rh(II)-catalyzed route offers a more efficient and stereoselective pathway for generating structurally diverse 5-azaspiro[3.4]octane derivatives.

Synthetic methodology C–H amination Stereocontrolled synthesis

ADAM10 Inhibitor Selectivity: 5-Azaspiro[2.5]octane-7-carboxamide vs. 5-Azaspiro[3.4]octane Scaffold Divergence

The 5-azaspiro[2.5]octane-7-carboxamide scaffold has been optimized for selective ADAM10 inhibition, with compound 1 ((6S,7S)-N-hydroxy-5-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5-azaspiro[2.5]octane-7-carboxamide) demonstrating potent and selective ADAM10 inhibition [1]. In contrast, the 5-azaspiro[3.4]octane scaffold has been developed as a distinct class of conformationally constrained iminosugars with CFTR correction activity [2]. The difference in ring size (seven-membered vs. eight-membered spiro system counting all atoms) and substitution pattern (7-carboxamide vs. 5-carboxamide) produces fundamentally different pharmacophoric geometries that dictate target engagement.

ADAM10 Metalloprotease inhibitor Selectivity

Spirocyclic Scaffold Diversity: [3.4] Azaspiro vs. [2.4] and [2.6] Systems in Diversity-Oriented Synthesis

Diversity-oriented synthesis of azaspirocycles has demonstrated that 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes can be accessed via selective ring-closing metathesis, epoxide opening, or reductive amination [1]. The 5-azaspiro[3.4]octane scaffold occupies a distinct conformational space not represented in the [2.4], [2.5], or [2.6] series, offering unique vector angles for fragment-based drug discovery and scaffold hopping campaigns [1]. The [3.4] spiro system provides a four-membered azetidine fused to a five-membered pyrrolidine, whereas the [2.5] system features a three-membered aziridine fused to a six-membered piperidine, resulting in fundamentally different ring strain, pKa, and conformational preferences.

Diversity-oriented synthesis Azaspirocycle Scaffold hopping

Evidence-Backed Research and Procurement Applications for 5-Azaspiro[3.4]octane-5-carboxamide


CFTR Modulator Discovery: Conformationally Constrained Iminosugar Scaffold

Procurement for cystic fibrosis drug discovery programs targeting F508del-CFTR correction. The 5-azaspiro[3.4]octane scaffold, when elaborated as a spiro-iminosugar, has been identified as a new class of correctors of defective F508del-CFTR gating [1]. This represents a differentiated therapeutic application distinct from ADAM10/HER-2 sheddase inhibition programs that utilize the 5-azaspiro[2.5]octane scaffold [2]. Researchers should select the [3.4] spiro system specifically for CFTR-focused campaigns rather than attempting to repurpose [2.5] spiro ADAM10 inhibitors.

Stereochemically Defined Spirocyclic Building Block Procurement for Medicinal Chemistry

For medicinal chemistry programs requiring stereochemically pure, conformationally constrained spirocyclic amines, 5-azaspiro[3.4]octane-5-carboxamide offers a carboxamide-functionalized scaffold that can be further elaborated. The Rh(II)-catalyzed C(sp³)–H amination methodology enables stereocontrolled synthesis of polyoxygenated derivatives with defined quaternary stereocenters [1], providing advantages over traditional annulation methods that may yield racemic mixtures or lack stereocontrol [2]. Procurement should prioritize suppliers utilizing C–H amination routes to ensure stereochemical integrity.

Fragment-Based Drug Discovery (FBDD) Library Expansion: 3D Spirocyclic Chemotype

Fragment-based screening libraries benefit from inclusion of 3D spirocyclic scaffolds that explore conformational space beyond planar aromatic fragments. 5-Azaspiro[3.4]octane-5-carboxamide provides a distinct [3.4] spiro geometry (azetidine-pyrrolidine) not represented in [2.4], [2.5], or [2.6] azaspiro series [1]. Its calculated AlogP (1.29) and PSA (90.65 Ų) are suitable for CNS fragment libraries [2]. Procurement for FBDD campaigns should include this scaffold as a distinct chemotype for scaffold hopping and hit expansion, with the understanding that fluorine-substituted analogs (e.g., 8,8-difluoro derivatives) offer tunable lipophilicity for property optimization [3].

ADAM10/TACE Metalloprotease Inhibitor Programs Requiring Scaffold Differentiation

For metalloprotease inhibitor programs targeting ADAM10, ADAM17 (TACE), or related sheddases, procurement decisions must distinguish between 5-azaspiro[2.5]octane-7-carboxamides (validated ADAM10 inhibitors) [1] and 5-azaspiro[3.4]octane-5-carboxamide (unvalidated for this target class). The [3.4] scaffold has been characterized in CFTR correction and iminosugar contexts but lacks published activity data against ADAM metalloproteases. Researchers should procure the [3.4] scaffold for exploratory metalloprotease screening only if seeking novel chemotypes; established ADAM10 inhibitor programs should continue to use [2.5] spiro systems with demonstrated selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azaspiro[3.4]octane-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.